Methyl 2-(3-bromofuran-2-yl)propanoate
Description
Methyl 2-(3-bromofuran-2-yl)propanoate is an organobromine compound featuring a furan ring substituted with a bromine atom at the 3-position and a methyl propanoate group at the 2-position. Its molecular formula is C₈H₉BrO₃, with a molecular weight of 241.06 g/mol (calculated).
Properties
Molecular Formula |
C8H9BrO3 |
|---|---|
Molecular Weight |
233.06 g/mol |
IUPAC Name |
methyl 2-(3-bromofuran-2-yl)propanoate |
InChI |
InChI=1S/C8H9BrO3/c1-5(8(10)11-2)7-6(9)3-4-12-7/h3-5H,1-2H3 |
InChI Key |
TZFREFCGNYUVCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CO1)Br)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-bromofuran-2-yl)propanoate typically involves the bromination of a furan derivative followed by esterification. One common method includes the bromination of 2-furylpropanoic acid using bromine in the presence of a catalyst, followed by esterification with methanol under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-bromofuran-2-yl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The furan ring can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions to facilitate the coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted furan derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
Methyl 2-(3-bromofuran-2-yl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving furan derivatives.
Medicine: Research into potential therapeutic applications, such as the development of new drugs with antifungal, antibacterial, or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 2-(3-bromofuran-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The bromine atom and the furan ring play crucial roles in its reactivity and binding affinity. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical processes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and industrial applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Brominated Compounds
To contextualize Methyl 2-(3-bromofuran-2-yl)propanoate, we compare it with two brominated analogs from the evidence: 2-Bromo-2-methyl-propane (tert-butyl bromide) and 2-Bromo-2-methyl-propanoic acid. Key differences in structure, physical properties, and reactivity are highlighted below.
Structural and Functional Group Analysis
- This compound: Contains a brominated furan ring (aromatic system) and an ester group (–COOCH₃).
- 2-Bromo-2-methyl-propanoic acid: A brominated carboxylic acid with a –COOH group.
Physical Properties
Key Observations :
Boiling Points: The ester’s estimated bp (~200°C) aligns with 2-Bromo-2-methyl-propanoic acid due to comparable molecular weights. However, the carboxylic acid’s higher polarity and hydrogen bonding elevate its bp relative to the aliphatic bromide (73.1°C).
Solubility : The ester’s solubility in organic solvents mirrors 2-Bromo-2-methyl-propane, but its slight water solubility (uncommon for aliphatic bromides) arises from the polar ester group.
Stability and Handling
- The furan ring in this compound may confer sensitivity to strong acids/oxidizing agents, unlike the aliphatic analogs.
- All three compounds require storage in cool, dry conditions to prevent decomposition, particularly the carboxylic acid, which degrades in hot aqueous solutions .
Biological Activity
Methyl 2-(3-bromofuran-2-yl)propanoate is a compound that has garnered attention in recent research due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
This compound features a furan ring substituted with a bromine atom, which significantly influences its biological properties. The furan moiety is known for its ability to participate in various chemical reactions, while the bromine atom may enhance its reactivity and interactions with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that compounds with brominated furan derivatives exhibit antimicrobial properties. The presence of the bromine atom may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
- Anti-inflammatory Effects : Similar compounds have been reported to inhibit phosphodiesterase activity, which can lead to reduced inflammation through the elevation of cyclic AMP levels in cells. This pathway is crucial for regulating immune responses and inflammatory processes .
- Antioxidant Properties : The furan ring structure is associated with antioxidant activity, which can protect cells from oxidative stress by scavenging free radicals and reducing cellular damage .
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various furan derivatives, including this compound. The compound demonstrated significant inhibitory activity against Staphylococcus aureus and Bacillus cereus, with minimum inhibitory concentrations (MICs) ranging from 250 µg/mL to 500 µg/mL. These results indicate its potential as a therapeutic agent against bacterial infections .
Study 2: Anti-inflammatory Mechanism
Research on structurally similar compounds revealed that they effectively inhibited type IV phosphodiesterase, leading to increased intracellular cAMP levels. This mechanism was linked to reduced production of pro-inflammatory cytokines in vitro, suggesting that this compound may exert similar effects .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities and mechanisms associated with this compound compared to other related compounds:
| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Antioxidant Activity |
|---|---|---|---|
| This compound | Moderate | Yes | Yes |
| Other Brominated Furans | Variable | Yes | Moderate |
| Non-brominated Furans | Low | Yes | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
